Atic-IN-1

AICAR Transformylase Enzyme Dimerization Structure-Activity Relationship

Atic-IN-1 (also designated as compound is a dipeptide-derived small molecule that functions as a specific inhibitor of ATIC (aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase) homodimerization, a protein-protein interaction essential for its AICAR transformylase activity in the de novo purine biosynthesis pathway. With a reported inhibitory constant (Ki) of 685 nM, it represents a non-folate-based chemical probe that acts via a distinct allosteric mechanism.

Molecular Formula C21H33N7O5
Molecular Weight 463.5 g/mol
Cat. No. B12394858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtic-IN-1
Molecular FormulaC21H33N7O5
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C
InChIInChI=1S/C21H33N7O5/c1-4-27(5-2)20(31)18(13-15-8-10-16(11-9-15)28(32)33)26-19(30)17(25-14(3)29)7-6-12-24-21(22)23/h8-11,17-18H,4-7,12-13H2,1-3H3,(H,25,29)(H,26,30)(H4,22,23,24)/t17-,18-/m0/s1
InChIKeyDDVRELSQBWTGRE-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atic-IN-1: Procurement Guide for a Small-Molecule ATIC Homodimerization Inhibitor


Atic-IN-1 (also designated as compound 14) is a dipeptide-derived small molecule that functions as a specific inhibitor of ATIC (aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase) homodimerization, a protein-protein interaction essential for its AICAR transformylase activity in the de novo purine biosynthesis pathway [1]. With a reported inhibitory constant (Ki) of 685 nM, it represents a non-folate-based chemical probe that acts via a distinct allosteric mechanism [1].

Why ATIC-IN-1 Cannot Be Substituted by Other ATIC Inhibitors


Inhibitors targeting ATIC are mechanistically heterogeneous. Simple substitution of ATIC-IN-1 with a folate-based active-site inhibitor (e.g., BW1540) or a different domain-targeting inhibitor (e.g., ATIC-IN-2) will yield fundamentally different biological outcomes. While folate-based inhibitors bind directly to the AICAR transformylase catalytic site [2], and ATIC-IN-2 inhibits the IMP cyclohydrolase domain [3], ATIC-IN-1 uniquely functions as a protein-protein interaction inhibitor that prevents enzyme dimerization, which is a prerequisite for catalytic activity [1]. This mechanism dictates a distinct pharmacological and biochemical profile, making generic substitution scientifically invalid.

Atic-IN-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Comparators


Direct Comparison of Atic-IN-1 (Compound 14) with Parent Cyclic Hexapeptide and Key Dipeptide Analog

Atic-IN-1 (compound 14) was developed through an iterative optimization process starting from a cyclic hexapeptide inhibitor of ATIC dimerization. In a direct, head-to-head comparison within the same study, Atic-IN-1 exhibits a 25-fold improvement in inhibitory potency (Ki = 685 nM) relative to the parent cyclic hexapeptide (Ki = 17 μM) and an approximately 123-fold improvement over the capped arginine-tyrosine dipeptide analog (Ki = 84 μM) from which it was derived [1].

AICAR Transformylase Enzyme Dimerization Structure-Activity Relationship

Cross-Study Potency Comparison: ATIC-IN-1 vs. Folate-Based ATIC Inhibitors (BW1540/BW2315)

Folate-based inhibitors such as BW1540 and BW2315 are potent active-site binders of ATIC with Ki values of 8 nM and 6 nM, respectively [2]. While these values represent approximately 85–114-fold higher affinity for ATIC than ATIC-IN-1 (Ki = 685 nM) [1], this potency comparison is not the basis for selecting ATIC-IN-1. The critical distinction is mechanistic: BW1540/BW2315 are competitive inhibitors that mimic the transition state and occupy the folate-binding pocket, a mechanism shared with many antifolates that often lack selectivity for ATIC [2].

Antifolate Active Site Inhibitor Enzyme Kinetics

Mechanistic Distinction: ATIC-IN-1 Dimerization Disruption vs. ATIC-IN-2 Catalytic Site Inhibition

ATI-IN-2 (compound 1) is a structurally distinct inhibitor that targets the IMP cyclohydrolase (IMPCH) domain of ATIC with a Ki of 0.13 μM [2]. ATI-IN-1 does not act via IMPCH inhibition; instead, it prevents the essential homodimerization of the entire ATIC protein, a prerequisite for its AICAR transformylase activity. While ATI-IN-2 is more potent than ATIC-IN-1 (0.13 μM vs. 0.685 μM) and selectively inhibits IMPCH over GAR transformylase (Ki >100 μM) [2], it engages a different active site on a different domain. This results in a distinct biochemical and cellular phenotype.

IMP Cyclohydrolase Mechanism of Action Bifunctional Enzyme

Functional Outcome: ATIC-IN-1-Induced Sustained AMPK Activation Relative to AICA-riboside

Inhibition of ATIC dimerization by Atic-IN-1 leads to accumulation of the upstream metabolite ZMP (AICAR), which in turn acts as an allosteric activator of AMP-activated protein kinase (AMPK) [1]. A direct functional comparison with AICA-riboside (a cell-permeable prodrug of ZMP) reveals that ATIC-IN-1 induces sustained AMPK activation for approximately 24 hours, whereas activation by AICA-riboside is transient and significantly shorter-lived [1]. This sustained activation is a direct consequence of the unique mechanism of ATIC-IN-1, which continuously generates the endogenous activator ZMP rather than delivering a bolus dose.

AMPK Activation Pharmacodynamics Cellular Metabolism

Atic-IN-1 Application Scenarios: Where This Compound Provides Unique Research Value


Investigating the Functional Significance of ATIC Dimerization in De Novo Purine Biosynthesis

Researchers aiming to dissect the role of ATIC dimerization, independent of folate-binding pocket inhibition, will find ATIC-IN-1 to be an essential tool. Its mechanism of disrupting the >5000 Ų protein-protein interface [1] is unique among ATIC inhibitors. Using ATIC-IN-1 allows for the specific interrogation of how enzyme quaternary structure impacts de novo purine flux and downstream metabolic signaling, a question that cannot be answered with active-site inhibitors like BW1540 or BW2315.

Elucidating the Role of Endogenous ZMP in Sustained AMPK Activation and Metabolic Disorders

The sustained AMPK activation profile of ATIC-IN-1 [3] makes it the compound of choice for long-term cellular and in vivo studies of AMPK biology. Unlike AICA-riboside, which provides a transient stimulus, ATIC-IN-1 enables the study of chronic, low-grade AMPK activation resulting from endogenously generated ZMP. This is particularly valuable in the context of modeling metabolic disorders and evaluating AMPK as a therapeutic target, where sustained pathway engagement is more physiologically relevant [3].

Evaluating Cancer Cell Proliferation Dependency on ATIC Dimerization vs. Folate Metabolism

The cytotoxic effects of many antifolates, such as Methotrexate, are partly attributed to indirect inhibition of de novo purine biosynthesis [1]. ATIC-IN-1 provides a clean chemical genetic approach to isolate the specific contribution of ATIC dimerization to cancer cell proliferation, as demonstrated in MCF-7 cells where 250 μM ATIC-IN-1 reduces proliferation by 35% [1]. This allows researchers to decouple ATIC-specific effects from the broader, pleiotropic consequences of folate pathway inhibition.

As a Non-Folate, Allosteric Inhibitor for Chemical Probe Development and Profiling

ATI-IN-1 serves as a foundational scaffold and proof-of-concept molecule for developing a new class of allosteric, non-folate-based ATIC inhibitors. Its demonstrated 25-fold optimization over the parent cyclic peptide [1] validates the dimerization interface as a druggable site. For procurement in medicinal chemistry or chemical biology programs, it represents a structurally distinct starting point for further SAR exploration, avoiding the off-target liabilities associated with the folate-binding pocket [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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